2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate
Description
Properties
IUPAC Name |
2,2-dimethyl-1-oxido-5-thiophen-2-yl-3,4-dihydropyrrol-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-10(2)6-5-8(11(10)12)9-4-3-7-13-9/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVJYTVBXLVCJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=[N+]1[O-])C2=CC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile imines with suitable dipolarophiles. For instance, the reaction of nitrile imines with 2,2-dimethyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-1,3-dioxane-4,6-dione under ultrasound irradiation in ethanol in the presence of triethylamine has been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce halogen atoms onto the thiophene ring.
Scientific Research Applications
2,2-Dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate involves interactions with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the pyrrole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-5-(thiophen-2-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: This compound shares a similar thiophene substitution but has a different core structure.
2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one: Another related compound with a thiophene group but differing in the rest of the molecular framework.
Uniqueness
2,2-Dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate is unique due to its specific combination of a pyrrole ring with a thiophene substituent. This structural arrangement imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
Overview
2,2-Dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate is a heterocyclic compound notable for its unique structural features, which include a pyrrole ring and a thiophene substituent. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 195.28 g/mol. The structural arrangement imparts distinct electronic properties that are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NOS |
| Molecular Weight | 195.28 g/mol |
| Chemical Structure | Pyrrole-Thiophene Hybrid |
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets:
- π-π Interactions : The thiophene ring can engage in π-π stacking interactions with aromatic amino acids in proteins.
- Hydrogen Bonding : The pyrrole ring can form hydrogen bonds with polar residues, influencing enzyme or receptor activity.
These interactions may modulate several biochemical pathways, leading to its observed biological effects.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the thiophene or pyrrole moieties can enhance activity against various bacterial strains.
Anticancer Properties
Studies have explored the anticancer potential of this compound, particularly in inhibiting tumor cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.
Case Studies and Research Findings
-
Antioxidant Activity : A study highlighted the antioxidant capabilities of related thiophene compounds, suggesting that 2,2-dimethyl derivatives may similarly scavenge free radicals, thus providing protective effects against oxidative stress .
Radical Type IC₅₀ Value (μg/mL) Hydroxyl Radical 92.50 Superoxide Radical 65.05 Nitric Oxide Radical 81.53 - ACE Inhibition : Another significant finding relates to the compound's potential as an Angiotensin-Converting Enzyme (ACE) inhibitor, which plays a critical role in regulating blood pressure. The IC₅₀ value for ACE inhibition was reported at 0.265 μg/mL, indicating promising therapeutic potential for hypertension management .
Synthesis and Derivatives
The synthesis of this compound typically involves cycloaddition reactions. One common method includes the reaction of nitrile imines with suitable dipolarophiles under specific conditions such as ultrasound irradiation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
